2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride
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Overview
Description
2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O3S and a molecular weight of 242.73 g/mol . It is known for its unique structure, which includes a thiopyran ring with a sulfone group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with a sulfone-containing thiopyran derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a suitable acid like hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It finds applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide hydrochloride: Similar structure but with a thiolan ring instead of a thiopyran ring.
methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate hydrochloride: Contains a methyl ester group instead of an amide group.
Uniqueness
2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride is unique due to its specific thiopyran ring structure with a sulfone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2375268-91-8 |
---|---|
Molecular Formula |
C7H15ClN2O3S |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.